- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Cas no 917-13-5 (Enniatin B)
Enniatin B structure
Product Name:Enniatin B
CAS 번호:917-13-5
MF:C33H57N3O9
메가와트:639.820390462875
CID:806148
PubChem ID:164754
Update Time:2025-06-12
Enniatin B 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]
- Enniatin B
- [ "" ]
- 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, cyclic peptide deriv. (ZCI)
- Enniatin B (6CI, 7CI, 8CI)
- Cyclo(3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl)
- E 5411
- UNII-H02S2TZR95
- 1ST001560
- Q27133360
- ACon0_000434
- CHEBI:64649
- SCHEMBL20335498
- NS00094905
- ENNIATIN B [MI]
- BE162722
- CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL)
- CHEMBL469036
- SMR000440570
- BRD-K01613490-001-01-9
- 2,8,14-Triaza-3,6,9,12,15,18-hexakis(methylethyl)-2,8,14-trimethyl-5,11,17-trioxacyclooctadecane-1,4,7,10,13,16-hexaone
- 1ST001560-100
- MLS000876784
- ACon1_001415
- HY-N3806
- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DTXSID30891862
- CS-0024254
- Enniatin B Solution in Acetonitrile, 100ug/mL
- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone
- 917-13-5
- Enniatins
- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15, 18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8, 11,14,17-hexone
- 3-N-Methylvaline Enniatin
- MEGxm0_000284
- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- HMS2269N19
- NCGC00180529-01
- AKOS032948909
- H02S2TZR95
- G12519
- (3s,6r,9s,12r,18r)-3,9,15-tris((2s)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 6,12,18-triisopropyl-4,10,16-trimethyl-3,9,15-tris(sec-butyl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 4,10,16-trimethyl-3,6,9,12,15,18-hexakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3s,6r,9s,12r,18r)-3,9,15-tris[(2s)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DA-73116
- DTXCID301031283
-
- MDL: MFCD00236425
- 인치: 1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
- InChIKey: MIZMDSVSLSIMSC-VYLWARHZSA-N
- 미소: C([C@H]1OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C1=O)(C)C
계산된 속성
- 정밀분자량: 639.40900
- 동위원소 질량: 639.409
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 12
- 중원자 수량: 45
- 회전 가능한 화학 키 수량: 6
- 복잡도: 952
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 140A^2
- 소수점 매개변수 계산 참조값(XlogP): 6.5
실험적 성질
- 색과 성상: Powder
- 밀도: 1.036
- 비등점: 827°Cat760mmHg
- 플래시 포인트: 454°C
- 굴절률: 1.459
- 용해도: DMSO: soluble10mg/mL
- PSA: 139.83000
- LogP: 2.96610
Enniatin B 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | E556005-500μg |
Enniatin B |
917-13-5 | 500μg |
$ 215.00 | 2022-06-05 | ||
| TRC | E556005-1mg |
Enniatin B |
917-13-5 | 1mg |
$ 391.00 | 2023-09-07 | ||
| TRC | E556005-2.5mg |
Enniatin B |
917-13-5 | 2.5mg |
$833.00 | 2023-05-18 | ||
| TRC | E556005-5mg |
Enniatin B |
917-13-5 | 5mg |
$1430.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19628-1mg |
Enniatin B |
917-13-5 | 98% | 1mg |
¥1752.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19628-5mg |
Enniatin B |
917-13-5 | 98% | 5mg |
¥7720.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E24970-5mg |
Enniatin B |
917-13-5 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-08 | |
| ChemScence | CS-0024254-5mg |
Enniatin B |
917-13-5 | 5mg |
$1500.0 | 2022-04-26 | ||
| MedChemExpress | HY-N3806-5mg |
Enniatin B |
917-13-5 | 99.10% | 5mg |
¥15000 | 2023-08-31 | |
| Apollo Scientific | BIE9700-1mg |
Enniatin B |
917-13-5 | 1mg |
£185.00 | 2025-02-21 |
Enniatin B 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
참조
합성 방법 2
반응 조건
참조
- Biosynthesis and biological activity of enniatins, Pharmazie, 2007, 62(8), 563-568
합성 방법 3
반응 조건
참조
- A convenient synthesis of naturally-occurring cyclic peptolides, Peptide Science, 2006, 43, 66-67
합성 방법 4
반응 조건
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
참조
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
합성 방법 5
합성 방법 6
반응 조건
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
참조
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
합성 방법 7
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
참조
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
합성 방법 8
반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
참조
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
합성 방법 9
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, rt
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
참조
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
참조
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Enniatin B Raw materials
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-1-carboxy-2-methylpropyl ester
- L-Valine, N-methyl-, (1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester, hydrochloride (1:1)
- tert-Butoxycarbonyl-D-valine
- (2R)-2-Hydroxy-3-methylbutanoic Acid
- Benzyl (2R)-2-hydroxy-3-methylbutanoate
- (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
Enniatin B Preparation Products
Enniatin B 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:917-13-5)Enniatin B
주문 번호:LE14067
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:10
가격 ($):discuss personally
Email:18501500038@163.com
Enniatin B 관련 문헌
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Lianqin Wang,Rachida Bance-Soualhi,Julia Ponce-González,Pilar Ocón,Edson A. Ticianelli,Daniel K. Whelligan,John R. Varcoe J. Mater. Chem. A, 2018,6, 24330-24341
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Vijay Nair,Rajeev S. Menon,Akkattu T. Biju,C. R. Sinu,Rony Rajan Paul,Anu Jose,Vellalath Sreekumar Chem. Soc. Rev., 2011,40, 5336-5346
917-13-5 (Enniatin B) 관련 제품
- 11113-62-5(Enniatin complex)
- 144470-22-4(Enniatin E)
- 812788-12-8(2,5-Morpholinedione,4-methyl-3,6-bis(1-methylethyl)-, (3S,6R)-)
- 812788-74-2(2,5-Morpholinedione,4-methyl-3,6-bis(1-methylethyl)-, (3R,6S)-)
- 18670-96-7((-)-enniatin B)
- 1393-87-9(Fusafungine)
- 19914-20-6(Enniatin B1)
- 133869-46-2(Cyclo[(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl])
- 2503-13-1(Enniatin A)
- 4530-21-6(Enniatin A1)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-13-5)Enniatin B
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의